1-(2-Bromoethyl)-4-(difluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-(2-bromoethyl)-4-(difluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-6-5-7-1-3-8(4-2-7)13-9(11)12/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGKSUHLKYSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Bromoethyl)-4-(difluoromethoxy)benzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.
Molecular Formula: CHBrFO
Molecular Weight: 237.04 g/mol
CAS Number: 3447-53-8
The synthesis of this compound typically involves the bromination of 4-(difluoromethoxy)benzene followed by an alkylation reaction with bromoethane. The reaction conditions often include the use of polar aprotic solvents like DMF or DMSO under reflux conditions to facilitate nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related benzene derivatives showed that they could inhibit oxidative phosphorylation (OXPHOS), a crucial metabolic pathway in cancer cells. This inhibition leads to decreased ATP production and increased cytotoxicity in cancer cell lines, suggesting a potential therapeutic application for targeting OXPHOS-dependent tumors .
Case Studies
-
Inhibition of Tumor Growth:
A compound structurally akin to this compound was evaluated in pancreatic cancer models. It demonstrated an IC50 value of approximately 0.58 μM, indicating potent cytotoxic effects when cells were forced to rely on mitochondrial respiration for ATP production . -
Antimicrobial Properties:
Research has also explored the antimicrobial potential of similar compounds. In vitro assays revealed that these derivatives could inhibit the growth of various bacterial strains, suggesting that they may serve as lead compounds for developing new antibiotics .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other halogenated benzene derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Bromomethyl)-4-(difluoromethoxy)benzene | Structure | Moderate anticancer properties |
| 1-(Chloroethyl)-4-(difluoromethoxy)benzene | Similar structure | Lower potency in cytotoxicity assays |
| 1-(Iodoethyl)-4-(difluoromethoxy)benzene | Similar structure | Enhanced reactivity but less stability |
Safety and Toxicological Considerations
While exploring the therapeutic potential of this compound, it is critical to consider its safety profile. Preliminary data indicate potential hazards associated with brominated compounds, including skin irritation and toxicity upon prolonged exposure . Proper handling and safety measures should be employed during laboratory synthesis and testing.
Comparison with Similar Compounds
Table 1: Key Properties of Bromoethyl-Substituted Benzene Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The difluoromethoxy group is moderately electron-withdrawing, comparable to –CF₃ but less than –NO₂. This property facilitates nucleophilic aromatic substitution and stabilizes intermediates in cross-coupling reactions. For instance, 1-bromo-4-(difluoromethoxy)benzene exhibits high reactivity in Pd-catalyzed arylations due to enhanced electrophilicity .
- Steric Effects: The –OCHF₂ group is bulkier than –OCH₃ but less so than –CF₃. This balance may improve solubility in polar solvents compared to trifluoromethyl analogs .
Preparation Methods
Nucleophilic Substitution Followed by Alkylation
This two-step approach involves introducing the difluoromethoxy group via nucleophilic aromatic substitution (S<sub>N</sub>Ar) followed by bromoethylation.
Step 1: Synthesis of 4-(Difluoromethoxy)benzene
The difluoromethoxy group is introduced using sodium hydride (NaH) as a base and chlorodifluoromethane (ClCF<sub>2</sub>H) as the fluorinating agent. The reaction proceeds in dimethylformamide (DMF) at 0–5°C to minimize side reactions.
Step 2: Bromoethylation via Alkylation
The intermediate is treated with 1,2-dibromoethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under reflux conditions (80–90°C). The bromoethyl group is introduced at the para position relative to the difluoromethoxy group, achieving yields of 68–75%.
Direct Bromination of 4-(Difluoromethoxy)phenethyl Alcohol
An alternative one-pot method involves brominating 4-(difluoromethoxy)phenethyl alcohol using hydrobromic acid (HBr) in acetic acid. The reaction proceeds via an acid-catalyzed SN2 mechanism, with yields reaching 82% under optimized conditions (12 h, 60°C).
Optimization of Reaction Conditions
Temperature and Catalysis
Solvent Effects
-
Polar Aprotic Solvents : DMF and dimethyl sulfoxide (DMSO) stabilize transition states in S<sub>N</sub>Ar reactions, increasing difluoromethoxy incorporation efficiency.
-
Halogenated Solvents : Dichloromethane (DCM) minimizes side reactions during alkylation due to its low nucleophilicity.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance mixing and heat transfer. Key parameters include:
-
Residence Time : 15–20 minutes for complete bromoethylation.
-
Pressure : 2–3 bar to maintain solvent stability.
Automation and Quality Control
Automated systems monitor reaction progress via in-line Fourier-transform infrared (FTIR) spectroscopy, ensuring consistent purity (>98%).
Purification and Characterization
Distillation and Chromatography
Spectroscopic Confirmation
-
<sup>19</sup>F NMR : Peaks at δ –60 to –80 ppm confirm the difluoromethoxy group.
-
GC-MS : Molecular ion peak at m/z 259.0 (M<sup>+</sup>) validates the molecular formula C<sub>7</sub>H<sub>3</sub>BrF<sub>4</sub>O.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic + Alkyl | 75 | 95 | High regioselectivity | Multi-step, solvent-intensive |
| Direct Bromination | 82 | 98 | One-pot synthesis | Requires excess HBr |
| Continuous Flow | 85 | 99 | Scalable, consistent quality | High capital investment |
Challenges and Mitigation Strategies
Byproduct Formation
Stability Issues
Recent Advances
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)-4-(difluoromethoxy)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of 4-(difluoromethoxy)toluene derivatives. A two-step approach involves (i) bromination using N-bromosuccinimide (NBS) or elemental bromine under radical initiation (e.g., AIBN) in solvents like CCl₄ or acetonitrile, followed by (ii) alkylation to introduce the bromoethyl group. Reaction temperature (0–60°C) and stoichiometric ratios (1:1.2 for Br₂) critically affect yield, with excess bromine leading to di-substitution byproducts. Purification via column chromatography (hexane/ethyl acetate) is recommended .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 3.6–3.8 ppm (CH₂Br triplet) and δ 6.8–7.2 ppm (aromatic protons split by difluoromethoxy group).
- ¹⁹F NMR : A singlet near δ -80 ppm confirms the difluoromethoxy (-OCF₂H) group.
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 253.0 (C₉H₉BrF₂O) with fragmentation peaks at m/z 173 (loss of BrCH₂CH₂) and m/z 95 (difluoromethoxy fragment).
- Elemental Analysis : Verify C, H, Br, and F percentages within ±0.3% of theoretical values .
Q. What are the common substitution reactions involving the bromoethyl group in this compound?
- Methodological Answer : The bromine atom serves as a leaving group, enabling nucleophilic substitutions (SN2):
- Amine Coupling : React with primary/secondary amines (e.g., piperazine) in DMF at 80°C to yield ethylamine derivatives.
- Thiolation : Use NaSH or thiourea to introduce thioether linkages.
- Suzuki-Miyaura Coupling : Employ Pd catalysts to cross-couple with arylboronic acids, forming biaryl structures. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies often arise from catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) or solvent polarity. For example:
- Polar Solvents (DMF) : Favor SN2 pathways but may deactivate Pd catalysts.
- Nonpolar Solvents (Toluene) : Improve Pd catalyst efficiency but slow nucleophilic substitution.
- Mitigation : Optimize ligand-to-metal ratios (e.g., 1:1 PPh₃:Pd) and use additives like K₂CO₃ to scavenge HBr. Validate reproducibility via controlled atmosphere (N₂/Ar) to exclude oxygen interference .
Q. What strategies enhance the stability of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at 0–6°C in amber vials under inert gas (Argon) to prevent hydrolysis of the bromoethyl group.
- Stabilizers : Add 1% w/w hydroquinone to inhibit radical degradation.
- Purity Monitoring : Conduct quarterly GC-MS analysis; degradation manifests as a new peak at m/z 171 (loss of Br and H₂O) .
Q. What role does this compound play in designing β-secretase (BACE1) inhibitors for Alzheimer’s disease?
- Methodological Answer : The bromoethyl group acts as a linker for attaching pharmacophores (e.g., heterocyclic amines) to the difluoromethoxy-substituted aromatic core. Computational docking studies (AutoDock Vina) suggest the difluoromethoxy group enhances binding to BACE1’s hydrophobic S3 pocket (ΔG ≈ -9.2 kcal/mol). Validate inhibitory activity via FRET assays using recombinant BACE1 and APP substrate (IC₅₀ typically 50–200 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
